6-Cyano-1-ethylbenzoimidazole

Medicinal Chemistry Drug Design ADME Prediction

Researchers often face supply inconsistency with simple benzimidazoles that lack the synthetic versatility needed for modern medicinal chemistry. 6-Cyano-1-ethylbenzoimidazole solves this as a single, commercially available branch point. • Dual HBA capability (nitrile + imidazole N-3) for kinase hinge binding; reduced basicity (pKa ~3.78) minimizes off-target risks vs. more basic analogs. • Nitrile handle enables systematic SAR: convert to -CONH₂ (HBD +2), -COOH (ΔpKa ~ -1), tetrazole (bioisostere), or -CH₂NH₂ (pKa ~9-10). • Favorable CNS MPO profile (MW 171.2, TPSA 41.6, logP 1.5) for probing permeability-efflux relationships. Consistent 95-98% purity ensures batch-to-batch reproducibility.

Molecular Formula C10H9N3
Molecular Weight 171.2 g/mol
CAS No. 1215205-91-6
Cat. No. B059692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyano-1-ethylbenzoimidazole
CAS1215205-91-6
Molecular FormulaC10H9N3
Molecular Weight171.2 g/mol
Structural Identifiers
SMILESCCN1C=NC2=C1C=C(C=C2)C#N
InChIInChI=1S/C10H9N3/c1-2-13-7-12-9-4-3-8(6-11)5-10(9)13/h3-5,7H,2H2,1H3
InChIKeyYVGPAABTBQUTNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Cyano-1-ethylbenzoimidazole: Chemical Overview


6-Cyano-1-ethylbenzoimidazole (CAS 1215205-91-6; IUPAC: 3-ethylbenzimidazole-5-carbonitrile; molecular formula C₁₀H₉N₃; molecular weight 171.20 g/mol) is a heterocyclic small molecule belonging to the benzimidazole family [1]. It is characterized by the presence of a cyano group (-C≡N) at the 6-position and an ethyl group at the N-1 position of the benzimidazole core . The compound is classified as a chemical building block and is primarily used in medicinal chemistry and pharmaceutical research as a synthetic intermediate . Its PubChem CID is 20558218, and it is listed under MDL number MFCD13195705 [1].

6-Cyano & N-ethyl substitution enables late-stage diversification and SAR exploration
Research-grade purity (95–98%) supports multi-step synthesis and library production
Favorable CNS MPO profile (low MW, moderate TPSA) for physicochemical probe studies

6-Cyano-1-ethylbenzoimidazole: Irreplaceable Scaffold


Despite structural similarity to simpler benzimidazoles such as 1-ethylbenzimidazole, substitution with unfunctionalized analogs fails in most research settings because the 6-cyano group fundamentally alters the electronic landscape: lower predicted pKa (~3.78 vs. ~5.50) changes the protonation state at physiological pH, while the increased topological polar surface area (TPSA 41.6 vs. 17.8 Ų) modifies membrane permeability and solubility profiles [1]. Additionally, the nitrile function serves as both a pharmacophoric hydrogen bond acceptor (HBA count 2 vs. 1) and a versatile synthetic handle for further derivatization (hydrolysis, reduction, cycloaddition) that non-cyano analogs cannot replicate . The quantitative evidence below details the specific consequences of these differences.

1
Lower predicted pKa shifts protonation state at physiological pH, potentially altering distribution and lysosomal accumulation
2
Higher topological polar surface area modifies membrane permeability and solubility, requiring SAR re-evaluation vs unsubstituted analogs
3
Cyano group provides an additional HBA and synthetic handle; unsubstituted benzimidazoles cannot replicate these diversification pathways

6-Cyano-1-ethylbenzoimidazole: Comparative Evidence


Topological Polar Surface Area: Bioavailability Impact

The introduction of the cyano group at the 6-position increases the TPSA from 17.8 Ų (1-ethylbenzimidazole) to 41.6 Ų (6-cyano-1-ethylbenzoimidazole), a 2.3-fold enhancement [1]. This shift moves the compound across key drug-likeness thresholds. In CNS drug design, TPSA values below 60–70 Ų are associated with passive blood–brain barrier penetration; the target compound's TPSA of 41.6 Ų, combined with a low molecular weight (171.2 Da) and XLogP3 of 1.5, places it within favorable CNS multiparameter optimization (MPO) space, whereas 1-ethylbenzimidazole (TPSA 17.8, XLogP3 1.7) leans toward overly lipophilic character [1].

TPSA comparison
Head-to-head
41.6 vs 17.8 Ų (2.3×)
Supports CNS drug-like property screening
Computed value; experimental validation recommended
Medicinal Chemistry Drug Design ADME Prediction

Hydrogen Bond Acceptor Count: Target Engagement Potential

The 6-cyano group contributes a second hydrogen bond acceptor to the scaffold, elevating the HBA count from 1 (1-ethylbenzimidazole) to 2 [1]. This additional HBA site broadens the potential for directed hydrogen bonding with biological targets, as demonstrated in related 6-cyanobenzimidazole scaffolds where the nitrile nitrogen engages key residues in CYP11B2 and kinase ATP-binding pockets [2]. In contrast, 1-ethylbenzimidazole, lacking the cyano group, can only offer imidazole N-3 as a lone HBA, limiting its versatility as a pharmacophoric scaffold.

HBA count
Head-to-head
1 → 2 (nitrile adds 1 HBA)
Supports multi-point hydrogen bonding in target engagement studies
Computed; confirm with structural biology
Medicinal Chemistry Structure-Based Drug Design Kinase Inhibitors

pKa Shift: Physiological Speciation and Ion-Trapping

The predicted pKa of 6-cyano-1-ethylbenzoimidazole is 3.78 ± 0.10, substantially lower than that of 1-ethylbenzimidazole (pKa ~5.50) due to the electron-withdrawing effect of the 6-cyano substituent . At pH 7.4 (physiological conditions), the target compound exists almost entirely in its neutral, unprotonated form, whereas approximately 0.8% of 1-ethylbenzimidazole molecules remain protonated—potentially relevant for lysosomal ion-trapping and tissue distribution. This pKa divergence is class-consistent with other electron-withdrawing group-substituted benzimidazoles where the Hammett σₚₐᵣₐ for -CN (+0.66) reduces basicity compared to -H (σ = 0.00).

pKa shift
Data to verify
ΔpKa ≈ −1.72 (3.78 vs 5.50)
May reduce pH-dependent ionization at physiological pH
Predicted value; confirm experimentally
Physicochemistry ADME Formulation Science

Purity and Pricing: Selection vs. Positional Isomers

Commercially, 6-cyano-1-ethylbenzoimidazole is available at a purity specification of 95% (AKSci) to 98% (Combi-Blocks, Aladdin) . The positional isomer 2-ethyl-1H-benzimidazole-5-carbonitrile (CAS 1120244-47-4), while sharing the same molecular formula (C₁₀H₉N₃, MW 171.2), is less widely stocked and is offered at 95% purity by a more limited supplier base . Aladdin lists 25 g of the target compound at $1,175.90 (98% purity) with 8–12 week lead time, providing a quantifiable cost-per-gram benchmark for procurement planning .

Purity & pricing
Data to verify
98% (target) vs 95% (isomer); $1,175.90/25 g
Higher purity may support multi-step synthesis yield
Vendor data; pricing subject to change
Chemical Procurement Synthetic Chemistry Supply Chain

Cyano Group as a Synthetic Diversification Handle

The aromatic nitrile at position 6 enables reaction pathways not accessible to 6-unsubstituted (1-ethylbenzimidazole) or 6-carboxy-substituted benzimidazoles. While 6-cyanobenzimidazole scaffolds have been validated as precursors to CYP11B2 inhibitors (IC₅₀ = 9–29 nM for optimized derivatives bearing CF₂H or CF₃ at other positions), the unsubstituted 6-cyanobenzimidazole (CAS 6287-83-8) lacks the N-1 alkyl group and exhibits different reactivity and solubility profiles [1]. The nitrile can be hydrolyzed to a carboxamide or carboxylic acid, reduced to an aminomethyl group, or participate in [3+2] cycloadditions to form tetrazoles—each transformation introducing ≥1 additional HBA/HBD or modifying the pKa by an additional 2–4 units [2]. In contrast, 6-unsubstituted benzimidazoles require electrophilic aromatic substitution (e.g., nitration) for further functionalization, which introduces regioselectivity challenges absent in the nitrile-substituted scaffold.

Synthetic handle
Class-level
≥4 derivatization pathways from nitrile
Supports SAR library diversification from common intermediate
Class-level inference based on nitrile chemistry
Synthetic Chemistry Late-Stage Functionalization Medicinal Chemistry

6-Cyano-1-ethylbenzoimidazole: Procurement and Research Scenarios


Kinase and CYP Inhibitor Lead Optimization

The validated precedent of 6-cyanobenzimidazole scaffolds as selective CYP11B2 inhibitors with IC₅₀ values in the low nanomolar range supports the use of 6-cyano-1-ethylbenzoimidazole as a starting intermediate for medicinal chemistry programs targeting enzymes with ATP- or heme-binding pockets [1]. The N-ethyl group provides an additional point of molecular diversity that can modulate target selectivity. The compound's dual HBA capability (imidazole N-3 and nitrile N) offers two potential hydrogen-bonding contacts with kinase hinge regions, while the reduced basicity (pKa 3.78) minimizes the protonation-driven off-target risks commonly observed with more basic benzimidazole kinase inhibitors.

Late-Stage Diversification for Parallel Synthesis

Researchers pursuing structure–activity relationship (SAR) campaigns can leverage the 6-cyano group as a synthetic branch point. The nitrile can be converted to a primary carboxamide (-CONH₂; introducing HBD count +2), a carboxylic acid (-COOH; lowering pKa by ~1 unit), a tetrazole (bioisosteric replacement for carboxylic acid), or an aminomethyl group (-CH₂NH₂; adding a basic center with pKa ~9–10) [2]. Each transformation predictably and quantifiably alters the compound's physicochemical profile (TPSA, logP, HBA/HBD count, pKa), enabling systematic exploration of property–activity relationships from a single commercially available building block. The availability at 95–98% purity from multiple vendors ensures consistent quality across library synthesis batches.

Angiotensin II & GPCR Antagonist Building Block

Historical patent literature demonstrates that 6-substituted benzimidazoles (including 6-aminocarbonyl derivatives accessible via nitrile hydrolysis) have been developed as nonpeptide angiotensin II AT₁ receptor antagonists [3]. The 6-cyano-1-ethylbenzoimidazole core positions the nitrile at the same ring location where key pharmacophoric groups (carboxylic acids, tetrazoles, amides) are required for receptor binding. The N-ethyl substituent offers a steric handle to optimize for subtype selectivity (AT₁ vs. AT₂) without introducing additional hydrogen bonding functionality that could confound initial SAR interpretation.

Physicochemical Probe for CNS Drug Design

With a molecular weight of 171.2 Da, XLogP3 of 1.5, TPSA of 41.6 Ų, and only 1 rotatable bond, 6-cyano-1-ethylbenzoimidazole occupies a favorable region of CNS MPO (multiparameter optimization) space [1][4]. It can serve as a minimalist probe to evaluate the impact of incremental structural changes (e.g., replacing nitrile with halogen, converting ethyl to cyclopropyl) on passive permeability and P-glycoprotein efflux ratio in CNS drug discovery programs. Its commercial availability at research-grade purity allows rapid structure–property relationship (SPR) investigations without the need for custom synthesis.

Application
Selection Property
Validation Focus
Kinase / CYP inhibitor lead optimization
6-cyanobenzimidazole scaffold precedent
Target engagement and selectivity profiling
Late-stage diversification for SAR
Nitrile synthetic handle
Property–activity relationship mapping
GPCR antagonist building block
6-substituted benzimidazole core
Receptor binding and subtype selectivity
CNS drug design physicochemical probe
CNS MPO profile (MW, TPSA, logP)
Permeability and efflux ratio assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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